molecular formula C15H13ClO B2389794 3-(2-Phenylethyl)benzoyl chloride CAS No. 1260766-30-0

3-(2-Phenylethyl)benzoyl chloride

Cat. No.: B2389794
CAS No.: 1260766-30-0
M. Wt: 244.72
InChI Key: JVLRFTKGJTXWNO-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)benzoyl chloride: is an organic compound with the molecular formula C15H13ClO It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 2-phenylethyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethyl)benzoyl chloride typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 2-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-(2-Phenylethyl)benzoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can yield benzoic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

    Substitution: Formation of amides, esters, or thioesters.

    Reduction: Formation of 3-(2-Phenylethyl)benzyl alcohol.

    Oxidation: Formation of 3-(2-Phenylethyl)benzoic acid.

Scientific Research Applications

Chemistry: 3-(2-Phenylethyl)benzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals, polymers, and resins. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-Phenylethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

    Benzoyl chloride: A simpler acyl chloride without the 2-phenylethyl substitution.

    4-(2-Phenylethyl)benzoyl chloride: A positional isomer with the 2-phenylethyl group at the para position.

    2-(2-Phenylethyl)benzoyl chloride: A positional isomer with the 2-phenylethyl group at the ortho position.

Uniqueness: 3-(2-Phenylethyl)benzoyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. The meta position of the 2-phenylethyl group can lead to different steric and electronic effects compared to its isomers.

Properties

IUPAC Name

3-(2-phenylethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLRFTKGJTXWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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